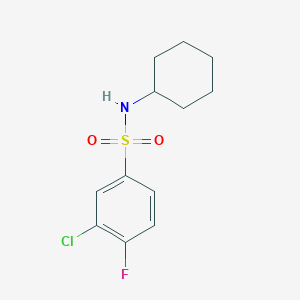

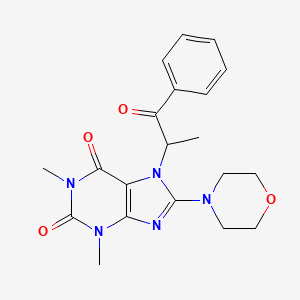

![molecular formula C11H11N5OS2 B5558373 N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5558373.png)

N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to a class of chemicals known for their complex molecular structures and potential biological activities. While specific information on this exact compound is limited, similar compounds have been studied extensively.

Synthesis Analysis

Similar compounds, such as imidazo[2,1-b][1,3,4]thiadiazole derivatives, are typically synthesized through reactions involving various starting materials like bromoacetyl, substituted cinnolines, and substituted thiadiazoles in solvents like absolute ethanol (Jakhar & Makrandi, 2010).

Molecular Structure Analysis

The molecular structure of similar compounds often features complex rings like imidazo[2,1-b][1,3,4]thiadiazoles. They are characterized by NMR, IR, and mass spectral data to determine their exact structure (Lamani et al., 2009).

Chemical Reactions and Properties

These compounds are known to undergo various chemical reactions, leading to the formation of derivatives with different substituents. These reactions are often carried out in specific conditions using reagents like bromine, sodium nitrite, and potassium thiocyanate (Lamani et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, can be determined through various analytical techniques. However, specific data for this compound is not readily available.

Chemical Properties Analysis

Imidazo[2,1-b][1,3,4]thiadiazole derivatives are known for their potential biological activities, including antimicrobial properties. They often show activity against various bacteria and fungi, indicating their potential for pharmaceutical applications (Ur et al., 2004).

Scientific Research Applications

Synthesis and Biological Activity

Researchers have synthesized various derivatives of imidazo[2,1-b]thiazole, exploring their potential as antiulcer, antitumor, antimicrobial, and antitubercular agents. For instance, a study focused on the synthesis of 3-substituted imidazo[1,2-a]pyridines as potential antiulcer agents, although they did not exhibit significant antisecretory activity, several showed good cytoprotective properties (Starrett et al., 1989). Another research endeavor highlighted the synthesis of new imidazo[2,1-b]thiazole linked thiadiazole conjugates, which demonstrated promising anti-proliferative efficacy against hepatic cancer cell lines, underscoring their potential as drug candidates against hepatocellular carcinoma (Rashdan et al., 2020).

Antimicrobial and Antitubercular Potency

The antimicrobial activities of compounds featuring the imidazo[2,1-b]thiazole moiety have been a focal point of research, with several studies reporting promising results against a range of bacterial and fungal pathogens. Notably, a series of compounds synthesized from 6-(4-bromophenyl)imidazo[2,1-b]thiazole-3-acetic acid hydrazide exhibited notable antimicrobial and antituberculosis activities, highlighting their potential in combating infectious diseases (Güzeldemirci & Küçükbasmacı, 2010).

Anti-Tuberculosis Agents Targeting QcrB

Imidazo[2,1-b]thiazole-5-carboxamides have emerged as a new class of anti-tuberculosis compounds with nanomolar potency against both replicating and drug-resistant Mycobacterium tuberculosis. These compounds target QcrB, a key component of the mycobacterial electron transport chain, offering a novel mechanism of action for TB therapy. The efficacy of these compounds in macrophages infected with Mtb further substantiates their potential as anti-TB agents (Moraski et al., 2016).

Future Directions

properties

IUPAC Name |

N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5OS2/c1-7-14-15-9(19-7)2-3-12-10(17)8-6-16-4-5-18-11(16)13-8/h4-6H,2-3H2,1H3,(H,12,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTWMHQHHKGZIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)CCNC(=O)C2=CN3C=CSC3=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(5-methyl-1,3,4-thiadiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

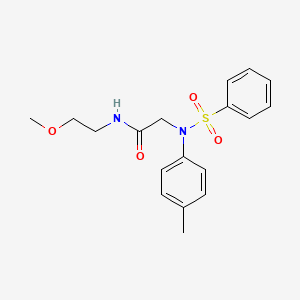

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B5558297.png)

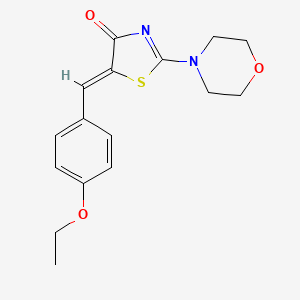

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-5-bromo-2-furamide](/img/structure/B5558315.png)

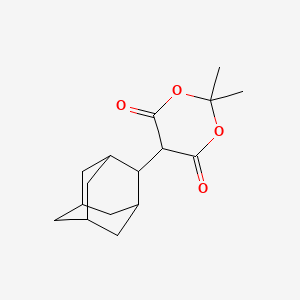

![ethyl 1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5558319.png)

![6-tert-butyl-4-[(4-methylbenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5558325.png)

![8-[(2-ethylpyrimidin-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5558330.png)

![N-methyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5558345.png)

![4-chloro-1-[(4-fluorophenoxy)acetyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5558369.png)

![2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)